2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE
Description
2-[4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked via a carbonyl group to a piperazine ring substituted with a trifluoroethyl moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications . The trifluoroethyl group introduces strong electron-withdrawing effects, which may influence receptor binding and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS.ClH/c15-14(16,17)9-19-5-7-20(8-6-19)13(21)12-18-10-3-1-2-4-11(10)22-12;/h1-4H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRZDXZGJDIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE typically involves multiple steps. One common method starts with the preparation of 2-(2,2,2-trifluoroethyl)piperazine, which is then reacted with a benzothiazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The trifluoroethyl group in the target compound contrasts sharply with the hydroxyethyl () and methoxyphenyl () groups, which are electron-donating. This difference may alter binding kinetics in enzyme targets like kinases or proteases .
- Heterocyclic Cores : Benzothiazole (target) vs. thiazole () or benzene-boronic acid () impacts aromatic stacking and hydrogen-bonding capabilities. Benzothiazole’s extended π-system may enhance CNS penetration compared to smaller thiazoles .
- Salt Forms : The hydrochloride salt in the target and improves solubility, whereas ’s ethyl ester suggests prodrug design for delayed release .
Binding Affinity and Selectivity
- Trifluoroethyl vs. Fluorophenyl () : While both contain fluorine, the trifluoroethyl group’s bulkiness and stronger electron-withdrawing nature may reduce off-target interactions compared to the planar fluorophenyl group .
- Boronic Acid () : The boronic acid moiety enables covalent binding to serine proteases, a feature absent in the target compound, suggesting divergent therapeutic applications (e.g., proteasome inhibitors vs. kinase modulators) .
Metabolic Stability
- The trifluoroethyl group in the target compound is likely to resist oxidative metabolism, enhancing plasma half-life relative to hydroxyethyl () or methoxy () analogs, which are susceptible to CYP450-mediated oxidation .
Research Findings and Implications
- : A fluorobenzoyl-piperazine derivative demonstrated crystallographic stability in salt forms, suggesting that the target compound’s trifluoroethyl group may similarly enhance crystalline packing for formulation .
Biological Activity
The compound 2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride (CAS No. 1552507-75-1) is a derivative of benzothiazole that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 303.29 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring modified by a trifluoroethyl group. This unique configuration is thought to contribute to its biological activity.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines:
- IC50 Values : Compounds related to benzothiazole have demonstrated IC50 values ranging from 34 to >100 µM in tumor models, indicating their effectiveness in inhibiting cancer cell proliferation .
- Mechanisms : The mechanism of action often involves interference with tubulin dynamics, leading to apoptosis in cancer cells .
Antimicrobial Activity
Benzothiazoles are known for their antimicrobial properties. Preliminary studies suggest that derivatives like this compound may exhibit activity against a range of pathogens:
- Microbial Spectrum : Compounds have been tested against Gram-positive and Gram-negative bacteria, showing MIC values between 100 and 3.12 µg/ml .
Anti-inflammatory and Analgesic Effects
The biological activity of benzothiazoles extends to anti-inflammatory effects as well:
- COX Inhibition : Some benzothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1, suggesting potential applications in pain management and inflammation control .
Study on Antitumor Efficacy
A study evaluated the antitumor efficacy of various substituted benzothiazoles. The most active compound exhibited an IC50 value significantly lower than standard treatments like ABZ (Albendazole), demonstrating enhanced cytotoxicity against breast cancer cell lines (MCF-7) and glioblastoma (U-87 MG) .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| ABZ | MCF-7 | 83.1 |
| ABZ | U-87 MG | 40.59 |
| Benzothiazole Derivative | MCF-7 | 34.31 |
| Benzothiazole Derivative | U-87 MG | 38.29 |
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against common pathogens like E. coli and S. aureus. The results indicated that certain modifications in the benzothiazole structure could enhance antimicrobial efficacy significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
